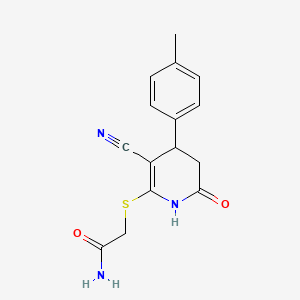

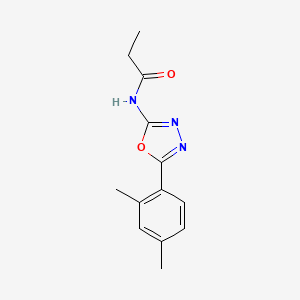

![molecular formula C25H19N5O4S B2538516 N-(4-nitrophényl)-2-[(3-(4-méthylphényl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acétamide CAS No. 536704-79-7](/img/structure/B2538516.png)

N-(4-nitrophényl)-2-[(3-(4-méthylphényl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrimidine derivatives and sulfanyl acetamides, which are known for their antiviral, antibacterial, and antitumor properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of sulfanyl acetamide derivatives, as seen in the first paper, where 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were synthesized and structurally confirmed using techniques like 1H NMR, IR, and elemental analysis . Similarly, the third and fourth papers describe the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, where aryl thiols were appended to a key intermediate via an oxidative addition reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation . This suggests that the compound of interest may also exhibit a similar folded structure, which could be significant for its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include oxidative addition reactions to append aryl thiols to a pyrimidine intermediate . These reactions are crucial for the introduction of various substituents that can alter the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide" are not detailed in the provided papers, the related compounds exhibit properties that are indicative of their potential as antiviral and antitumor agents. For instance, the cytotoxicity of the synthesized sulfanyl acetamide derivatives was evaluated, and some derivatives showed the ability to reduce viral replication . The antifolate inhibitors synthesized in the third and fourth papers were evaluated against various enzymes and cell lines, with some showing significant potency .

Applications De Recherche Scientifique

Activité anti-VIH

Les dérivés indoliques ont été étudiés comme agents anti-VIH potentiels. Par exemple, Kasralikar et al. ont rapporté une série de nouveaux dérivés xanthènone indoliques et oxochroményliques, qui ont été étudiés pour leurs propriétés anti-VIH-1 .

Propriétés anticancéreuses

Notre composé peut également présenter des effets cytotoxiques. Considérez :

- Composé 21 : N-(4-acétyl-5-(4-hydroxyphényl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acétamide, a inhibé la croissance de la lignée cellulaire SK-MEL-2 avec une valeur de CI50 de 4,27 µg/mL .

- Autres dérivés : le 2-(4-chlorobenzyl)-6-(2-oxo-2H-chromén-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carboaldéhyde et le 2-(4-chlorobenzyl)-6-(2-oxo-2H-chromén-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl ont démontré une puissance contre diverses lignées cellulaires cancéreuses .

Activités antileishmaniennes et antimalariennes

Les composés à base d’indole ont été explorés pour leurs effets antileishmanien et antimalarien. Bien que des données spécifiques sur notre composé soient rares, il convient de noter que les composés porteurs de pyrazole (liés aux indoles) présentent ces activités .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5O4S/c1-15-6-10-17(11-7-15)29-24(32)23-22(19-4-2-3-5-20(19)27-23)28-25(29)35-14-21(31)26-16-8-12-18(13-9-16)30(33)34/h2-13,27H,14H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPRVQMPBJFGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate](/img/structure/B2538433.png)

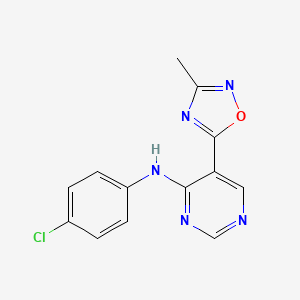

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2538436.png)

![N-(benzo[b]thiophen-5-yl)cinnamamide](/img/structure/B2538437.png)

![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)

![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)

![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)